

# An In-depth Technical Guide to the Kras G12D(8-16) Peptide

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## Compound of Interest

Compound Name: Kras G12D(8-16)

Cat. No.: B12377728

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This guide provides a comprehensive overview of the **Kras G12D(8-16)** peptide, a segment of the mutant Kras protein that is a focal point in cancer research and drug development. The Kirsten rat sarcoma viral oncogene homolog (KRAS) protein, when mutated, is a key driver in numerous cancers, including pancreatic, colorectal, and lung cancers. The G12D mutation, a substitution of glycine with aspartic acid at codon 12, is particularly prevalent and results in a constitutively active protein, leading to uncontrolled cell proliferation and survival.<sup>[1][2]</sup> This document details the sequence and structural context of the **Kras G12D(8-16)** peptide, its role in signaling pathways, and the experimental methodologies used for its study.

## Peptide Sequence and Properties

The **Kras G12D(8-16)** peptide is a nine-amino-acid sequence derived from the N-terminal region of the full-length Kras protein harboring the G12D mutation.

Table 1: Amino Acid Sequence of **Kras G12D(8-16)**

Representation	Sequence
Three-Letter Code	Val-Val-Gly-Ala-Asp-Gly-Val-Gly-Lys
One-Letter Code	VVGADGVGK

This specific sequence, particularly the aspartic acid at position 5 (corresponding to position 12 in the full-length protein), is a neoantigen that can be presented by major histocompatibility

complex (MHC) molecules, making it a target for T-cell-based immunotherapies.[3]

## Structural Context

While the isolated, linear **Kras G12D(8-16)** peptide is unlikely to possess a stable, defined three-dimensional structure in solution, its conformation when bound to other molecules is of critical importance. The structure of the full-length Kras G12D protein has been determined by X-ray crystallography in complex with various inhibitors, including cyclic peptides. These structures reveal key binding pockets and allosteric sites that are targets for therapeutic intervention.

For instance, the crystal structure of human K-Ras(G12D) in complex with the cyclic inhibitory peptide KRpep-2d (at a resolution of 1.25 Å) shows the peptide binding to a cleft near the Switch II region.[4] This binding allosterically hinders the interaction with guanine nucleotide exchange factors. Another structure, PDB ID 8JJS, shows a different cyclic peptide inhibitor bound to GDP-state K-Ras G12D at a resolution of 1.53 Å. These peptide inhibitors do not directly interact with the 8-16 region but demonstrate the feasibility of targeting the mutant protein with peptide-based therapeutics. The G12D mutation itself is located in the P-loop of the protein's catalytic G-domain.

Table 2: Representative Structural Data of K-Ras G12D in Complex with Peptide Inhibitors

PDB ID	Description	Resolution (Å)
Not specified	Human K-Ras(G12D) with GDP and cyclic peptide KRpep-2d	1.25
8JJS	Human K-Ras G12D (GDP-bound) with cyclic peptide inhibitor AP10343	1.53
Not specified	K-Ras(G12D)-GppNHp with cyclic peptide KD2	1.6

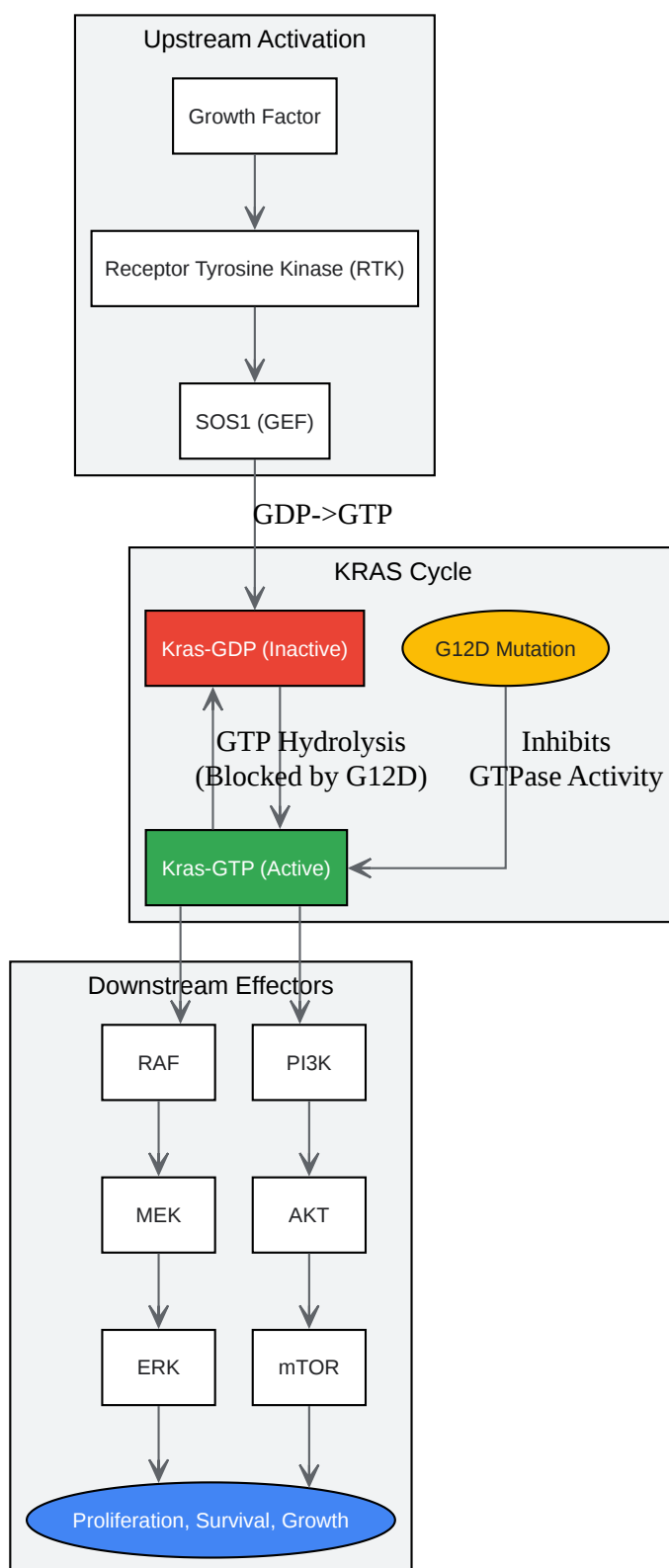
## Kras G12D Signaling Pathways

The Kras protein functions as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state. The G12D mutation impairs the protein's intrinsic GTPase activity, locking it in the "on" state. This leads to the constitutive activation of downstream pro-proliferative and survival signaling pathways.

The two primary signaling cascades activated by mutant Kras are:

- **RAF/MEK/ERK (MAPK) Pathway:** This pathway is central to regulating cell proliferation, differentiation, and survival.
- **PI3K/AKT/mTOR Pathway:** This cascade is crucial for cell growth, survival, and metabolism.

Constitutive signaling through these pathways drives the hallmarks of cancer, including sustained proliferation, evasion of apoptosis, and metabolic reprogramming.



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Caption: Kras G12D signaling cascade.

## Quantitative Data

The study of Kras G12D and its peptide inhibitors has generated quantitative data primarily related to binding affinities and inhibitory concentrations.

Table 3: Binding Affinities and Inhibition Data for Kras G12D Inhibitors

Inhibitor Type	Inhibitor Name	Target	Assay	Metric	Value
Cyclic Peptide	KD2	K-Ras(G12D)-Raf1 Interaction	Biochemical Assay	IC50	Micromolar (μM) range
Cyclic Peptide	KD17	K-Ras(G12D)-Raf1 Interaction	Biochemical Assay	IC50	Micromolar (μM) range
Monobody	12D2	Immobilized KRAS(G12D)	Biolayer Interferometry (BLI)	KD	4.8 nM
Monobody	12D3	Immobilized KRAS(G12D)	Biolayer Interferometry (BLI)	KD	1.1 nM
Monobody	12D4	Immobilized KRAS(G12D)	Biolayer Interferometry (BLI)	KD	0.4 nM

Note: Specific IC50 values for cyclic peptides KD2 and KD17 were described as being in the micromolar range but exact figures were not provided in the source material. Data for monobodies are from affinity maturation studies.

## Experimental Protocols

This section outlines common and specific methodologies for the study of the **Kras G12D(8-16)** peptide and related inhibitors.

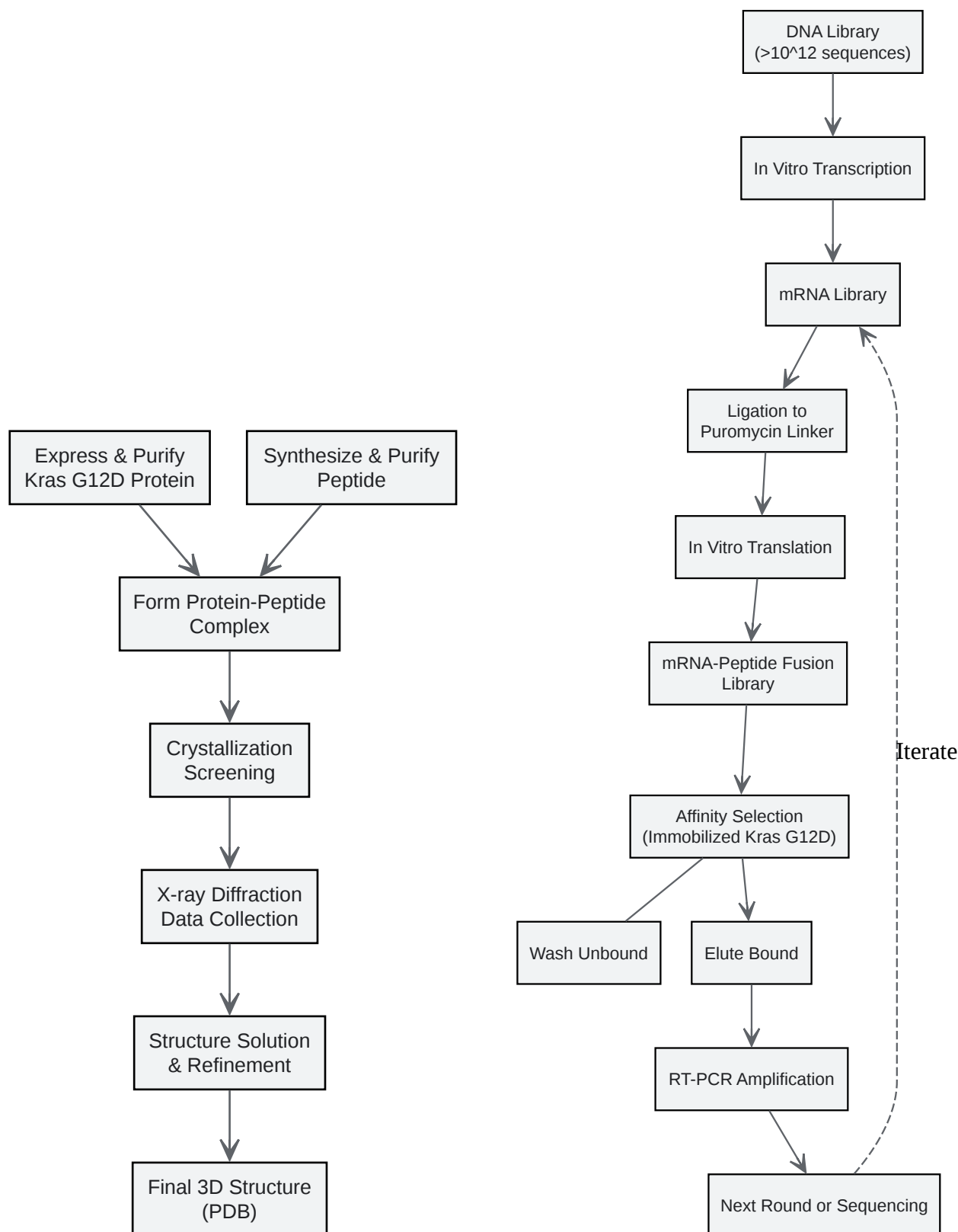
A standard protocol for synthesizing the **Kras G12D(8-16)** peptide (VVGADGVGK) involves solid-phase peptide synthesis (SPPS).

- **Resin Preparation:** A rink amide resin is typically used to obtain a C-terminal amide, or a Wang resin for a C-terminal carboxylic acid.
- **Amino Acid Coupling:** Fmoc-protected amino acids are sequentially coupled to the resin. The cycle involves:
  - **Deprotection:** Removal of the Fmoc group with a piperidine solution.
  - **Activation:** Activation of the next amino acid's carboxyl group using a coupling agent like HBTU/HOBt.
  - **Coupling:** Reaction of the activated amino acid with the deprotected N-terminus on the resin.
- **Cleavage and Deprotection:** Once the sequence is complete, the peptide is cleaved from the resin and side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid, water, and scavengers).
- **Purification:** The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
- **Verification:** The final product's identity and purity are confirmed by mass spectrometry (e.g., ESI-MS) and analytical HPLC.

Determining the three-dimensional structure of a peptide in complex with a protein like Kras G12D is typically achieved via X-ray crystallography or Nuclear Magnetic Resonance (NMR) spectroscopy.

General X-ray Crystallography Workflow:

- **Protein Expression and Purification:** The target protein (e.g., Kras G12D) is overexpressed in a suitable system (e.g., E. coli) and purified to homogeneity.
- **Complex Formation:** The purified protein is incubated with a molar excess of the synthesized peptide inhibitor.
- **Crystallization:** The protein-peptide complex is subjected to high-throughput screening of various crystallization conditions (precipitants, buffers, additives).
- **Data Collection:** Crystals are cryo-cooled and exposed to a high-intensity X-ray beam. Diffraction data are collected.
- **Structure Solution and Refinement:** The diffraction data are processed to solve the phase problem (often by molecular replacement) and build an atomic model of the complex, which is then refined.



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